molecular formula C23H25N3O3 B11419520 2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide

2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide

Cat. No.: B11419520
M. Wt: 391.5 g/mol
InChI Key: AVARXAGRFWZGCO-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[45]dec-3-en-1-yl]-N-phenylacetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the methoxyphenyl and phenylacetamide groups. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to ethyl acetoacetate.

    Diketene: Used in the industrial production of various chemicals, including ethyl acetoacetate.

Uniqueness

What sets 2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]-N-phenylacetamide apart from these similar compounds is its spirocyclic structure and the presence of both methoxyphenyl and phenylacetamide groups. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H25N3O3/c1-29-19-12-10-17(11-13-19)21-22(28)26(23(25-21)14-6-3-7-15-23)16-20(27)24-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,27)

InChI Key

AVARXAGRFWZGCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=O)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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